BenchChemオンラインストアへようこそ!

Atropine sulfate

Pharmaceutics Salt Selection Formulation Science

Select atropine sulfate for aqueous-based research formulations requiring rapid-onset, non-selective mAChR blockade. Its 2600 mg/mL solubility—over 2000-fold higher than the free base—enables high-concentration injectable and ophthalmic solutions without organic co-solvents. As a racemic mixture of (R)- and (S)-hyoscyamine with sub-nanomolar Ki values across all five M1–M5 subtypes, it guarantees consistent pan-mAChR antagonism, unlike CNS-sparing agents such as glycopyrrolate. Ideal for bradycardia, myopia progression, and central cholinergic studies.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 55-48-1
Cat. No. B190631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulfate
CAS55-48-1
SynonymsAnhydrous, Atropine Sulfate
AtroPen
Atropin Augenöl
Atropine
Atropine Sulfate
Atropine Sulfate Anhydrous
Atropinol
Augenöl, Atropin
Sulfate Anhydrous, Atropine
Sulfate, Atropine
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
InChIKeyRKUNBYITZUJHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropine Sulfate (CAS 55-48-1): Pharmacopoeial-Grade Muscarinic Antagonist for Research and Clinical Formulation Procurement


Atropine sulfate is the sulfate salt form of atropine, a naturally occurring tropane alkaloid and competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs M1–M5) . It exists as a racemic mixture of (R)- and (S)-hyoscyamine, formed via racemization during extraction from Atropa belladonna . As an FDA-approved active pharmaceutical ingredient (API) with established USP and EP monographs, atropine sulfate is supplied as a white crystalline powder with high aqueous solubility and is utilized in diverse research applications including ophthalmology, anesthesia, toxicology, and neuroscience [1].

Why Atropine Sulfate (CAS 55-48-1) Is Not Directly Interchangeable with Atropine Base or Other Muscarinic Antagonists


Atropine sulfate is not a generic substitute for atropine free base due to fundamental differences in physicochemical properties that directly impact formulation and bioavailability [1]. Furthermore, atropine sulfate is not clinically or experimentally interchangeable with other in-class muscarinic antagonists such as scopolamine or glycopyrrolate. These compounds exhibit distinct pharmacokinetic profiles, receptor subtype selectivity, CNS penetration, and pharmacodynamic durations that yield divergent experimental outcomes and therapeutic windows [2]. The following quantitative evidence establishes the precise dimensions along which atropine sulfate differentiates from its closest analogs, enabling informed procurement decisions for specific research or clinical formulation requirements.

Quantitative Differentiation of Atropine Sulfate (CAS 55-48-1) Against Atropine Base and Alternative Muscarinic Antagonists


Aqueous Solubility of Atropine Sulfate Versus Atropine Free Base: A >2000-Fold Increase for Parenteral and Ophthalmic Formulation

Atropine sulfate exhibits markedly superior aqueous solubility compared to atropine free base, enabling preparation of high-concentration aqueous formulations without organic co-solvents. Atropine free base has a reported aqueous solubility of approximately 1.1 mg/mL, whereas atropine sulfate achieves solubility of 2600 mg/mL under equivalent conditions, representing an increase of over 2000-fold [1]. This differential solubility is corroborated by multiple vendor technical datasheets confirming that atropine sulfate is freely soluble in water (e.g., 100 mg/mL in water at 25°C) . The salt form is therefore essential for preparing clinically relevant parenteral injections and ophthalmic solutions where atropine base would be impractical or impossible to formulate at therapeutic concentrations.

Pharmaceutics Salt Selection Formulation Science Bioavailability

Ophthalmic Pharmacodynamics: Atropine Sulfate Yields Shorter Duration of Mydriasis Than Atropine Base in Rabbit Model

In a controlled rabbit eye model comparing topically instilled atropine base and atropine sulfate in solution form, both produced equivalent maximal mydriatic response, but atropine sulfate formulations were consistently shorter-acting than corresponding atropine base products [1]. While both salt and base forms achieved full maximal response, the sulfate salt exhibited reduced duration of action when delivered via identical liposomal or solution vehicles. Additionally, atropine sulfate (1% solution) produces mydriasis with onset at 30–40 minutes and duration of 7–10 days in clinical ophthalmic use, contrasting with scopolamine (0.25% solution) which yields shorter duration of 3–7 days [2].

Ophthalmology Ocular Drug Delivery Pharmacodynamics Mydriasis

Muscarinic Receptor Subtype Binding Affinity: Atropine Sulfate Exhibits Non-Selective High-Affinity Antagonism Across M1–M5 with Sub-Nanomolar Ki Values

Atropine sulfate binds with high affinity to all five muscarinic acetylcholine receptor subtypes (M1–M5) without significant subtype selectivity. Binding studies report IC50 values of 2.22±0.60 nM (M1), 4.32±1.63 nM (M2), 4.16±1.04 nM (M3), 2.38±1.07 nM (M4), and 3.39±1.16 nM (M5) [1]. Corresponding Ki values are reported as 1.27±0.36 nM (M1), 3.24±1.16 nM (M2), 2.21±0.53 nM (M3), 0.77±0.43 nM (M4), and 2.84±0.84 nM (M5) [1]. In transfected murine fibroblasts, dissociation constants (-log KD) are 9.29 (M1), 9.00 (M2), 9.28 (M3), 9.66 (M4), and 9.43 (M5), corresponding to KD values ranging from 0.22 nM to 1.0 nM [2]. This contrasts with subtype-selective antagonists such as pirenzepine, which exhibits 32-fold higher affinity for M1 (KD 13 nM) than M2 (KD 417 nM) [2].

Receptor Pharmacology mAChR Binding Affinity Selectivity Profiling

CNS Penetration and Anesthetic Application: Atropine Sulfate Versus Glycopyrrolate for Perioperative Hemodynamic Management

Atropine sulfate, as a tertiary amine, readily crosses the blood-brain barrier, producing measurable CNS effects. In contrast, glycopyrrolate, a quaternary ammonium compound, exhibits minimal CNS penetration due to its permanent positive charge [1]. In a 2025 prospective randomized controlled trial of 200 pediatric patients undergoing surgery, atropine sulfate (20 µg/kg) combined with neostigmine produced significantly greater heart rate fluctuation within the first 15 minutes post-administration compared to glycopyrrolate (8 µg/kg) (p < 0.05). The area under the curve (AUC) for heart rate changes was significantly lower in the glycopyrrolate group (p < 0.05), indicating smoother hemodynamics with the quaternary agent [2]. Clinically, atropine is rated as having marked (+++) tachycardic effect versus moderate (++) for glycopyrrolate, moderate (++) antisialagogue effect versus marked (+++) for glycopyrrolate and scopolamine, and mild (+) sedation versus none (0) for glycopyrrolate and marked (+++) for scopolamine [3].

Anesthesiology Blood-Brain Barrier Perioperative Medicine Anticholinergic Agents

Anticonvulsant Efficacy in Nerve Agent Poisoning: Atropine Sulfate ED50 Values Across Six Organophosphate Agents in Guinea Pig Model

In a guinea pig model of organophosphate nerve agent intoxication, the anticonvulsant ED50 of atropine sulfate was determined for six different nerve agents following seizure induction. Animals were pretreated with pyridostigmine (0.026 mg/kg IM), challenged with 2×LD50 subcutaneous doses of each nerve agent, and treated with atropine sulfate 5 minutes after EEG-confirmed seizure onset. The anticonvulsant ED50 values for atropine sulfate were: soman 12.2 mg/kg, VR 11.9 mg/kg, tabun 10.4 mg/kg, GF 10.3 mg/kg, sarin 5.1 mg/kg, and VX 4.1 mg/kg [1]. For comparison, biperiden HCl exhibited markedly lower anticonvulsant ED50 values: soman 0.57 mg/kg, GF 0.51 mg/kg, VR 0.41 mg/kg, tabun 0.2 mg/kg, sarin 0.1 mg/kg, and VX 0.09 mg/kg [1]. This approximately 10- to 50-fold difference in anticonvulsant potency underscores that atropine sulfate, while effective as a muscarinic antagonist in nerve agent poisoning, requires substantially higher doses than centrally-acting anticholinergics like biperiden for seizure termination.

Toxicology Organophosphate Poisoning Nerve Agents Anticonvulsant Therapy

Ophthalmic Formulation Stability: Atropine Sulfate 0.01% Solution Demonstrates 364-Day Stability at 5°C Protected from Light

Low-concentration atropine sulfate ophthalmic solutions have defined stability profiles that inform procurement for myopia progression research and clinical compounding. A 2 mg/mL (0.2%) atropine sulfate solution prepared from pharmaceutical-grade powder in isotonic saline demonstrated stability for 28 days when stored at 35°C with light exposure, for 364 days when stored at 23°C with light exposure, and for 364 days when stored at 5°C protected from light [1]. The pH of maximum stability for atropine sulfate aqueous solutions lies between pH 3 and approximately 5, with the most stable range being pH 3.5–4.0 . Unbuffered solutions exhibit greater stability than buffered formulations due to complex degradation kinetics involving hydrolysis, dehydration, and dimerization reactions . These data establish that refrigeration (5±3°C) is essential for long-term storage of atropine sulfate ophthalmic formulations.

Ophthalmic Pharmaceutics Stability Studies Myopia Control Compounding

Procurement-Recommended Application Scenarios for Atropine Sulfate (CAS 55-48-1) Based on Quantitative Differentiation Evidence


Aqueous Parenteral and Ophthalmic Formulation Development Requiring High Solubility

Atropine sulfate is the optimal procurement choice for research involving injectable or ophthalmic aqueous formulations due to its >2000-fold higher aqueous solubility (2600 mg/mL) compared to atropine free base (1.1 mg/mL) [1]. This differential enables preparation of high-concentration aqueous solutions without organic co-solvents, essential for intravenous injection, intramuscular administration, and preservative-free ophthalmic drops. Procurement of atropine base for such applications would result in formulation failure or require unacceptable solvent systems.

Perioperative Bradyarrhythmia Management and Anesthesia Reversal Research

Atropine sulfate should be procured for studies requiring rapid-onset, marked tachycardic response for bradyarrhythmia treatment, where CNS penetration is acceptable or desired. As established in the 2025 pediatric RCT, atropine (20 µg/kg) produces significant heart rate elevation within 15 minutes of administration, with +++ rated tachycardia compared to ++ for glycopyrrolate [2]. Atropine's tertiary amine structure enables blood-brain barrier penetration, making it suitable for research on central cholinergic modulation [3].

Non-Selective Pan-mAChR Antagonist Control in Receptor Pharmacology

Atropine sulfate is the appropriate selection for experiments requiring blockade of all five muscarinic acetylcholine receptor subtypes without subtype discrimination. With sub-nanomolar to low nanomolar Ki values across M1–M5 (range 0.77–3.24 nM) and less than 5-fold variation between subtypes [4], atropine sulfate provides reliable non-selective mAChR antagonism. Subtype-selective antagonists (e.g., pirenzepine for M1, methoctramine for M2) should be procured when receptor-specific blockade is the experimental objective [5].

Ophthalmic Myopia Control Formulation Compounding with Defined Cold-Chain Stability

Atropine sulfate is the appropriate API for compounding low-concentration ophthalmic solutions (0.01%–0.05%) for myopia progression research. Stability data confirm that 0.2% atropine sulfate solutions maintain integrity for 364 days when stored at 5°C protected from light, but only 28 days at 35°C [6]. Procurement must therefore be coupled with cold-chain storage infrastructure (5±3°C) and pH control (optimal range 3.5–4.0) to ensure 12-month shelf life for compounded ophthalmic formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.